molecular formula C25H17BrN4OS B12896061 Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- CAS No. 74101-27-2

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Cat. No.: B12896061
CAS No.: 74101-27-2
M. Wt: 501.4 g/mol
InChI Key: ISSFLJNHGWXFIU-UHFFFAOYSA-N
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Description

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a complex organic compound that belongs to the class of benzamides This compound features a unique structure with a bromophenyl group, a phenyl-thiazolyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenyl hydrazine, 4-phenyl-2-thiazole, and benzoyl chloride. These intermediates are then subjected to condensation reactions, cyclization, and other organic transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and pyrazole derivatives, such as:

  • N-(4-bromophenyl)-1H-pyrazole-3-carboxamide
  • N-(4-phenyl-2-thiazolyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

74101-27-2

Molecular Formula

C25H17BrN4OS

Molecular Weight

501.4 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C25H17BrN4OS/c26-20-13-11-18(12-14-20)21-15-23(28-24(31)19-9-5-2-6-10-19)30(29-21)25-27-22(16-32-25)17-7-3-1-4-8-17/h1-16H,(H,28,31)

InChI Key

ISSFLJNHGWXFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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